molecular formula C24H22N2O3 B11098100 N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)cyclopropanecarboxamide

N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)cyclopropanecarboxamide

Cat. No.: B11098100
M. Wt: 386.4 g/mol
InChI Key: WGBBJWRRHYPODU-UHFFFAOYSA-N
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Description

N-(1,3-DIOXO-4,7-DIPHENYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE: is a complex organic compound with a unique structure It belongs to the class of isoindoline derivatives and is characterized by the presence of a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIOXO-4,7-DIPHENYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the isoindoline core, followed by the introduction of the cyclopropane carboxamide group. Common reagents used in these reactions include anhydrides, amines, and cyclopropane derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow chemistry to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIOXO-4,7-DIPHENYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

N-(1,3-DIOXO-4,7-DIPHENYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,3-DIOXO-4,7-DIPHENYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-DIOXO-4,7-DIPHENYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)-3-METHYLBENZAMIDE
  • N-(1,3-DIOXO-4,7-DIPHENYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)PYRIDINE-4-CARBOXAMIDE

Uniqueness

Compared to similar compounds, N-(1,3-DIOXO-4,7-DIPHENYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE is unique due to the presence of the cyclopropane carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C24H22N2O3/c27-22(17-11-12-17)25-26-23(28)20-18(15-7-3-1-4-8-15)13-14-19(21(20)24(26)29)16-9-5-2-6-10-16/h1-10,13-14,17-21H,11-12H2,(H,25,27)

InChI Key

WGBBJWRRHYPODU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NN2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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